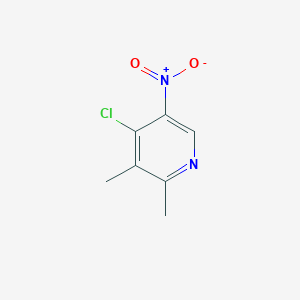

4-Chloro-2,3-dimethyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dimethyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(2)9-3-6(7(4)8)10(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKGAGXPATZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1C)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287806 | |

| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68707-73-3 | |

| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68707-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3-dimethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2,3 Dimethyl 5 Nitropyridine and Analogues

Direct Synthetic Routes to 4-Chloro-2,3-dimethyl-5-nitropyridine

Direct and unambiguous synthetic routes to this compound are not extensively documented in readily available literature. However, its synthesis can be inferred from established methods for analogous substituted nitropyridines. A plausible synthetic pathway would likely commence with the nitration of 2,3-dimethylpyridine (2,3-lutidine), followed by N-oxidation and subsequent chlorination.

One potential multi-step approach involves:

Nitration of 2,3-Lutidine : The initial step would be the introduction of a nitro group onto the 2,3-dimethylpyridine ring. Due to the directing effects of the pyridine (B92270) nitrogen, this would likely yield 2,3-dimethyl-5-nitropyridine (B1630727).

N-Oxidation : The resulting 2,3-dimethyl-5-nitropyridine would then be oxidized to form 2,3-dimethyl-5-nitropyridine-N-oxide. This step is crucial as it activates the 4-position of the pyridine ring for subsequent nucleophilic substitution.

Chlorination : The final step would be the chlorination of the N-oxide intermediate, typically using an agent like phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 4-position and furnish the target compound, this compound. prepchem.com

This strategic sequence leverages the principles of pyridine chemistry, where the N-oxide functionality is a key intermediate for directing substitution patterns that are otherwise difficult to achieve. For instance, the synthesis of the analogue 4-chloro-2,6-dimethyl-3-nitropyridine (B103006) has been achieved by heating 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride. prepchem.com Another related synthesis involves the nitration of 4-chloro-2,6-dimethylpyridine (B1297441) to produce the same analogue. wipo.int These examples highlight the common strategies of either chlorinating a pyridone precursor or nitrating a pre-chlorinated pyridine derivative.

Nitration Strategies for Pyridine Derivatives

The introduction of a nitro group onto a pyridine ring is a challenging transformation due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. researchgate.net Standard nitrating conditions, such as mixtures of nitric acid and sulfuric acid, often require harsh conditions and result in low yields. researchgate.net Consequently, specialized methods have been developed to efficiently nitrate (B79036) pyridine and its derivatives.

A notably successful method for the nitration of pyridines utilizes dinitrogen pentoxide (N₂O₅). epa.gov This method circumvents the typical low reactivity of pyridines in electrophilic substitution. The reaction mechanism is not a direct electrophilic aromatic substitution but proceeds through a more complex pathway. researchgate.net

The key steps in this process are:

Formation of N-nitropyridinium nitrate : Pyridine or its substituted derivative reacts with N₂O₅ in an organic solvent to form an N-nitropyridinium nitrate salt. rsc.org

Nucleophilic Addition : This intermediate is then treated with an aqueous solution containing a nucleophile, such as sodium bisulfite (NaHSO₃). The bisulfite ion attacks the pyridinium (B92312) ring, typically at the 2- or 4-position, to form unstable N-nitro-dihydropyridine intermediates. researchgate.netrsc.org

Rearrangement and Elimination : The nitro group on the nitrogen atom then migrates to the 3-position of the ring. This rearrangement is believed to occur via a rsc.org sigmatropic shift. researchgate.netrsc.org Subsequent elimination of the sulfonate group re-aromatizes the ring to yield the 3-nitropyridine (B142982) product. rsc.org

This method has proven effective for producing 3-nitropyridines, which corresponds to the 5-position in the target molecule, this compound.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Reaction of pyridine with dinitrogen pentoxide (N₂O₅). | N-nitropyridinium nitrate |

| 2 | Addition of a nucleophile (e.g., NaHSO₃) to the N-nitropyridinium salt. | N-nitro-dihydropyridine-sulfonic acid |

| 3 | Intramolecular migration of the nitro group to the C-3 position. | Transition state for sigmatropic shift |

| 4 | Elimination of the sulfonate group to restore aromaticity. | 3-Nitropyridine product |

The dinitrogen pentoxide (N₂O₅) nitration strategy has been successfully applied to a series of dimethylpyridines. The presence of electron-donating methyl groups can influence the reactivity of the pyridine ring, but the N₂O₅ method's unique mechanism, proceeding through an N-nitropyridinium intermediate, remains effective. Studies on 2,5-dimethylpyridine (B147104) have shown that the reaction proceeds with a regioselective migration of the nitro group, consistent with a rsc.org sigmatropic shift mechanism. rsc.org

For the synthesis of the target compound's precursor, 2,3-dimethyl-5-nitropyridine, the starting material would be 2,3-dimethylpyridine. The N₂O₅ method would be expected to yield the desired 5-nitro isomer, as this position is meta to the ring nitrogen. An alternative approach involves the nitration of pyridine N-oxides. For example, 2,3-dimethylpyridine-N-oxide can be nitrated using a mixture of potassium nitrate and concentrated sulfuric acid to produce 2,3-dimethyl-4-nitropyridine-N-oxide, demonstrating that nitration can be directed to the 4-position in the N-oxide derivative. google.com

The dinitrogen pentoxide (N₂O₅) method offers a powerful solution for achieving high regioselectivity for nitration at the 3-position (β-position). epa.govrsc.org The mechanism, which involves the formation of an N-nitropyridinium salt followed by nucleophilic addition and a sigmatropic rearrangement, inherently favors the introduction of the nitro group at C-3. rsc.org This is in contrast to direct electrophilic substitution, which is often low-yielding and can produce mixtures of isomers. researchgate.net The presence of activating groups, such as the methyl groups in 2,3-dimethylpyridine, does not alter the fundamental course of the N₂O₅ reaction, which reliably yields the β-nitro product. This regiochemical outcome is crucial for constructing the specific substitution pattern of this compound.

Chlorination Approaches in Pyridine Chemistry

Introducing a chlorine atom onto the pyridine ring is a key step in the synthesis of many valuable compounds. Direct chlorination of pyridine often requires harsh conditions and can lack regioselectivity. youtube.com A more controlled and widely used approach involves the functionalization of pyridine N-oxides.

The N-oxide functional group significantly alters the electronic properties of the pyridine ring, activating the C-2 (alpha) and C-4 (gamma) positions toward nucleophilic attack. This enhanced reactivity is exploited for the regioselective introduction of halogens.

The reaction of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) is a classic and effective method for producing chloropyridines. stackexchange.comnih.gov The mechanism involves an initial phosphorylation of the N-oxide oxygen by POCl₃. nih.gov This creates a good leaving group and renders the C-2 and C-4 positions highly electrophilic. A subsequent attack by a chloride ion at one of these activated positions, followed by the elimination of a phosphate (B84403) species, leads to the formation of the chloropyridine. stackexchange.comnih.gov

While this reaction can produce a mixture of 2- and 4-chlorinated products, the ratio can be influenced by the substrate and reaction conditions. For the synthesis of this compound, the precursor would be 2,3-dimethyl-5-nitropyridine-N-oxide. The electronic and steric effects of the existing methyl and nitro groups would influence the regioselectivity of the chloride attack, with the 4-position being a likely target. Other chlorinating agents can also be employed for this transformation.

| Chlorinating Agent | Typical Conditions | Notes |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Heating, often with a base like pyridine or triethylamine. nih.gov | Most common reagent; can give mixtures of 2- and 4-chloro isomers. stackexchange.com |

| Sulfuryl chloride (SO₂Cl₂) | Heating the N-oxide with the reagent. | An early method used for chlorination. researchgate.net |

| Oxalyl chloride ((COCl)₂) | Often used with a base like Hünig's base at low temperatures. researchgate.net | Can be a milder alternative to POCl₃. |

| Phosphorus pentachloride (PCl₅) | Used for chlorination of hydroxypyridines. google.comgoogle.com | A strong chlorinating agent. |

Halogen Exchange Reactions in Pyridine Systems

The introduction of halogen atoms onto a pyridine ring is a critical step in the synthesis of many functionalized heterocyclic compounds. Halopyridines are valuable intermediates because the carbon-halogen bond provides a reactive site for a variety of subsequent transformations. nih.govchemrxiv.org However, the electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution reactions that are common for benzene (B151609) derivatives, often requiring harsh conditions. nih.govchemrxiv.org

Strategies for halogenating pyridines can be broadly classified. One approach involves metal-halogen exchange, where a halogenated pyridine is treated with an organolithium reagent like butyllithium (B86547) to form a lithiated pyridine. davuniversity.org This lithiated intermediate behaves similarly to a Grignard reagent and can react with various electrophiles. davuniversity.orggcwgandhinagar.com

More commonly, the synthesis of chloropyridines involves nucleophilic substitution reactions where a leaving group, such as a hydroxyl or nitro group, is displaced by a chloride ion. A prevalent method for converting hydroxypyridines (or their tautomeric pyridones) to chloropyridines is treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). prepchem.comguidechem.com

Another strategy to facilitate halogenation is the activation of the pyridine ring through N-oxide formation. gcwgandhinagar.com The N-oxide group alters the electronic distribution in the ring, making the 2- and 4-positions more susceptible to both electrophilic and nucleophilic attack. nih.gov For instance, a pyridine N-oxide can be nitrated at the 4-position, and the resulting nitro group can then be displaced by a halide. Alternatively, treatment of a pyridine N-oxide with reagents like POCl₃ can directly introduce a chlorine atom, typically at the 2- or 4-position, along with the reduction of the N-oxide. nih.gov

Synthetic Approaches Involving Dimethylpyridine Scaffolds

Utilizing dimethylpyridine as a starting scaffold for the synthesis of compounds like this compound presents a direct but challenging route. The primary hurdles are controlling the regioselectivity of nitration and subsequent chlorination on the substituted ring.

The synthesis of an analogue, 4-chloro-2,6-dimethyl-3-nitropyridine, provides a clear example of a successful strategy starting from a functionalized dimethylpyridine derivative. prepchem.com The process begins with 2,6-dimethyl-3-nitro-4-pyridone, which already incorporates the required dimethyl and nitro functionalities. The critical step is the conversion of the 4-pyridone group into a 4-chloro substituent. This transformation is effectively achieved by heating the pyridone with phosphorus oxychloride (POCl₃) at reflux. prepchem.com The excess reagent is removed under reduced pressure, and after workup, the desired 4-chloro-2,6-dimethyl-3-nitropyridine is obtained as a solid. prepchem.com

Table 1: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine prepchem.com

| Step | Starting Material | Reagents | Conditions | Product | Yield |

|---|

This method highlights the utility of pyridone intermediates in directing chlorination to a specific position on the pyridine ring, overcoming the challenges of direct chlorination on a less activated scaffold.

Multi-step Synthetic Sequences to Substituted Nitropyridines

The construction of highly substituted nitropyridines often requires multi-step sequences that sequentially introduce the desired functional groups in a controlled manner. These routes typically involve nitration, functional group interconversion, and halogenation steps.

A representative synthesis is that of 2-Chloro-4-methyl-5-nitropyridine, which starts from 2-amino-4-methylpyridine. guidechem.com This sequence demonstrates a common strategy for introducing nitro and chloro groups onto a pyridine ring.

Nitration : The initial step involves the nitration of 2-amino-4-methylpyridine. The starting material is dissolved in concentrated sulfuric acid, and a nitrating mixture of concentrated sulfuric acid and fuming nitric acid is added at low temperatures. The reaction is then heated to yield a mixture of nitrated isomers, primarily 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine. guidechem.com These isomers are then separated.

Hydrolysis via Diazotization : The 2-amino group of the separated 2-amino-5-nitro-4-methylpyridine is converted to a hydroxyl group. This is achieved through diazotization, where the amino compound is treated with sodium nitrite (B80452) in an acidic solution at low temperatures (0-5°C). guidechem.comgoogle.com The resulting diazonium salt is unstable and hydrolyzes upon gentle warming to form 2-hydroxy-4-methyl-5-nitropyridine (B1296462). guidechem.comgoogle.com

Chlorination : The final step is the conversion of the 2-hydroxy group to a 2-chloro group. The 2-hydroxy-4-methyl-5-nitropyridine is treated with a chlorinating agent, such as a mixture of phosphorus pentachloride and phosphorus oxychloride, at elevated temperatures (e.g., 110°C). guidechem.com After the reaction, excess reagent is removed, and the residue is poured into water to precipitate the final product, 2-Chloro-4-methyl-5-nitropyridine. guidechem.com

A similar chlorination strategy is documented in the synthesis of 2,4-dichloro-3-nitropyridine, where 4-chloro-3-nitropyridine-2-ol is heated with phosphorus oxychloride to introduce the second chlorine atom. google.com

Table 2: Multi-step Synthesis of 2-Chloro-4-methyl-5-nitropyridine guidechem.com

| Step | Starting Material | Reagents | Key Intermediate/Product |

|---|---|---|---|

| 1. Nitration | 2-amino-4-methylpyridine | H₂SO₄, HNO₃ (fuming) | 2-amino-5-nitro-4-methylpyridine |

| 2. Hydrolysis | 2-amino-5-nitro-4-methylpyridine | NaNO₂, H₂SO₄ (dilute) | 2-hydroxy-4-methyl-5-nitropyridine |

These multi-step sequences, while often complex, provide a reliable and regioselective pathway to highly functionalized nitropyridine derivatives that are otherwise difficult to access through direct substitution methods. guidechem.com

Chemical Reactivity and Transformational Chemistry

Reduction Reactions of the Nitro Group

The nitro group of 4-Chloro-2,3-dimethyl-5-nitropyridine is readily susceptible to reduction, providing a crucial pathway to the corresponding amino derivative, 5-amino-4-chloro-2,3-dimethylpyridine. This transformation is fundamental in synthetic chemistry as the resulting amino group serves as a versatile handle for further functionalization, such as diazotization or acylation. A variety of reducing agents can be employed, offering control over the reaction's chemoselectivity. scispace.comorganic-chemistry.org

Common reduction methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org It is generally effective for reducing the nitro group without affecting the chloro substituent.

Metal-Acid Systems: Classic reducing systems like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are highly effective for the reduction of aromatic nitro groups. scispace.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) or ammonium (B1175870) formate (B1220265) can serve as a source of hydrogen, avoiding the need for high-pressure hydrogen gas. scispace.com

Partial Reduction: Under controlled conditions, it is possible to achieve partial reduction to the corresponding hydroxylamine. Reagents such as zinc dust in the presence of ammonium chloride or specific enzymatic nitroreductases can favor the formation of the hydroxylamino intermediate. wikipedia.orgnih.govnih.gov

Table 3: Common Reagents for the Reduction of the Nitro Group

| Reagent(s) | Product | Notes |

|---|---|---|

| H₂, Pd/C | 5-Amino-4-chloro-2,3-dimethylpyridine | Standard catalytic hydrogenation; generally high yield. wikipedia.org |

| Fe, HCl or NH₄Cl | 5-Amino-4-chloro-2,3-dimethylpyridine | A common and cost-effective laboratory method. wikipedia.org |

| Sn, HCl | 5-Amino-4-chloro-2,3-dimethylpyridine | A classic, robust method for nitro group reduction. scispace.com |

| Zn, NH₄Cl | 4-Chloro-2,3-dimethyl-5-hydroxylaminopyridine | Conditions can be tuned for partial reduction to the hydroxylamine. wikipedia.org |

| NaBH₄, Pd/C | 5-Amino-4-chloro-2,3-dimethylpyridine | A milder alternative for chemoselective reduction. scispace.com |

Reactions Involving Methyl Substituents (e.g., Oxidation, Functionalization)

The reactivity of the methyl groups at the C2 and C3 positions is significantly influenced by the electronic nature of the pyridine (B92270) ring. While methyl groups on simple pyridine rings (picolines and lutidines) can undergo oxidation or deprotonation/functionalization, the presence of strong electron-withdrawing groups in this compound deactivates the ring and makes these transformations more challenging.

Oxidation of the methyl groups to carboxylic acids typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions. The electron-deficient nature of the ring makes it resistant to oxidation. Functionalization via deprotonation of the methyl groups with a strong base is also difficult, as the acidity of the methyl protons is not substantially increased compared to simpler lutidines, and strong bases may preferentially react at other sites on the molecule. Therefore, reactions involving the methyl substituents are less common and require more specialized and forcing conditions compared to the reactions at the chloro and nitro positions.

Derivatization Strategies of the Pyridine Core of this compound

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a diverse array of functionalized molecules. Its reactivity is primarily dictated by the presence of a labile chlorine atom at the 4-position, activated by the electron-withdrawing nitro group at the 5-position. This electronic arrangement facilitates nucleophilic aromatic substitution, cyclization, and cross-coupling reactions, enabling the strategic modification of the pyridine core to generate novel compounds with potential applications in medicinal chemistry and materials science.

Formation of Amine Derivatives

The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by various primary and secondary amines. This reactivity is enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the Meisenheimer intermediate formed during the substitution process.

The reaction of this compound with a range of amines, including aliphatic, aromatic, and heterocyclic amines, proceeds under relatively mild conditions to afford the corresponding N-substituted-2,3-dimethyl-5-nitro-pyridin-4-amine derivatives. The choice of solvent and base is crucial for optimizing the reaction conditions and yields. Solvents such as toluene (B28343) and acetonitrile (B52724) are commonly employed, and bases like potassium carbonate are used to neutralize the hydrogen chloride generated during the reaction.

Detailed research has shown that the electronic properties and steric hindrance of the incoming amine nucleophile significantly influence the reaction outcome. Electron-rich aliphatic amines and secondary cyclic amines generally provide good to excellent yields. In contrast, less nucleophilic aromatic amines, particularly those bearing electron-withdrawing substituents, may require more forcing conditions or palladium-catalyzed methods to achieve efficient coupling.

Table 1: Synthesis of Amine Derivatives from this compound

| Amine | Product | Reaction Conditions | Yield (%) |

| Aniline (B41778) | N-phenyl-2,3-dimethyl-5-nitro-pyridin-4-amine | Toluene, K2CO3, 80 °C | Moderate |

| Morpholine | 4-(2,3-dimethyl-5-nitro-pyridin-4-yl)morpholine | Acetonitrile, K2CO3, rt | High |

| Piperidine | 1-(2,3-dimethyl-5-nitro-pyridin-4-yl)piperidine | Acetonitrile, K2CO3, rt | High |

| Benzylamine | N-benzyl-2,3-dimethyl-5-nitro-pyridin-4-amine | Toluene, Et3N, 60 °C | Good |

Cyclization Reactions for Fused Heterocycles

The strategic placement of functional groups on the 4-amino-2,3-dimethyl-5-nitropyridine scaffold, derived from the parent chloro-compound, allows for subsequent intramolecular cyclization reactions to construct a variety of fused heterocyclic systems. These reactions are pivotal in the synthesis of complex polycyclic molecules with defined three-dimensional structures.

A common strategy involves the introduction of a suitable ortho-substituted aniline or a bidentate nucleophile that can react with the nitro group or an adjacent position on the pyridine ring. For instance, reaction with an ortho-amino-substituted aniline can lead to the formation of pyrido[2,3-b]pyrazine (B189457) derivatives after reduction of the nitro group to an amine, followed by intramolecular condensation.

Similarly, the introduction of a nucleophile at the 4-position containing a tethered functional group can facilitate cyclization. For example, a 4-amino derivative bearing a terminal alkyne or a hydroxyl group can undergo intramolecular cyclization to form furo[2,3-b]pyridine (B1315467) or thieno[2,3-b]pyridine (B153569) analogues, respectively, often mediated by transition metal catalysts. These cyclization strategies provide a powerful tool for building molecular complexity and accessing novel heterocyclic frameworks.

Table 2: Examples of Fused Heterocycles Synthesized from this compound Derivatives

| Fused Heterocycle | Synthetic Strategy | Key Intermediate |

| Pyrido[2,3-b]pyrazine | Reaction with o-phenylenediamine (B120857) followed by reductive cyclization. | N-(2-aminophenyl)-2,3-dimethyl-5-nitro-pyridin-4-amine |

| Furo[2,3-b]pyridine | Reaction with a propargyl alcohol derivative followed by intramolecular cyclization. | 4-(prop-2-yn-1-yloxy)-2,3-dimethyl-5-nitropyridine |

| Thieno[2,3-b]pyridine | Reaction with a mercaptoacetate (B1236969) derivative followed by intramolecular condensation. | 2-((2,3-dimethyl-5-nitro-pyridin-4-yl)thio)acetic acid |

Cross-Coupling Reactions

The chlorine atom in this compound also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of biaryl compounds and other complex molecular architectures.

Suzuki-Miyaura coupling, for instance, allows for the reaction of the chloro-nitropyridine with a variety of aryl or heteroaryl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. The electronic nature of the boronic acid partner can influence the reaction efficiency.

Similarly, Sonogashira coupling can be employed to introduce alkyne moieties at the 4-position by reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. Other cross-coupling reactions such as Heck, Stille, and Buchwald-Hartwig amination can also be utilized to further diversify the pyridine core, although specific examples for this compound are less commonly reported in the literature compared to simpler chloro-nitropyridines. The steric hindrance from the two methyl groups at the 2- and 3-positions can sometimes necessitate the use of more active catalyst systems or harsher reaction conditions.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2,3-dimethyl-5-nitro-4-phenylpyridine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2,3-dimethyl-5-nitro-4-(phenylethynyl)pyridine |

| Buchwald-Hartwig | Aniline | Pd2(dba)3, BINAP, NaOtBu | N-phenyl-2,3-dimethyl-5-nitro-pyridin-4-amine |

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 4-Chloro-2,3-dimethyl-5-nitropyridine were found in the available literature. This information is crucial for the definitive assignment of the proton and carbon environments within the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Vibrations

Detailed experimental or computational Fourier-transform infrared (FTIR) and Raman spectroscopic data for this compound are not available. Therefore, a table of characteristic vibrational frequencies (in cm⁻¹) corresponding to the functional groups (C-Cl, C-N, NO₂, C-H, C=C, C=N) of this specific compound cannot be provided.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Information regarding the ultraviolet-visible (UV-Vis) absorption maxima (λmax) for this compound, which would describe its electronic transitions, could not be found.

X-ray Crystallography for Solid-State Structure

There are no published single-crystal X-ray crystallography studies for this compound. Consequently, crystallographic parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates that define its three-dimensional solid-state structure are not available.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the structural and electronic properties of pyridine (B92270) derivatives. researchgate.net Methods like DFT, often employing basis sets such as 6-311++G(d,p), allow for the detailed investigation of molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov These computational approaches enable a deep understanding of a molecule's stability, reactivity, and spectroscopic behavior. researchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (the lowest energy conformation). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For substituted pyridines, these calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. acs.org

Studies on similar molecules, like 2-chloro-5-nitropyridine (B43025), have shown that the pyridine ring is often planar. researchgate.net The substituents, such as the nitro and methyl groups, may have specific orientations relative to the ring. For instance, the nitro group in a related compound was found to be twisted with respect to the pyridine ring. researchgate.net Computational analysis can also explore the rotational barriers of substituent groups to understand conformational flexibility. acs.org The optimized geometric parameters provide the foundation for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine Ring This table presents typical data obtained from a DFT geometry optimization. The values are illustrative and not specific to 4-Chloro-2,3-dimethyl-5-nitropyridine.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (ring) | 1.38 - 1.40 |

| C-N (ring) | 1.33 - 1.35 | |

| C-Cl | ~1.74 | |

| C-NO₂ | ~1.48 | |

| N-O | ~1.23 | |

| C-CH₃ | ~1.51 | |

| Bond Angles (º) | C-N-C (ring) | ~117 |

| C-C-C (ring) | ~120 | |

| C-C-Cl | ~119 | |

| C-C-NO₂ | ~118 | |

| Dihedral Angles (º) | C-C-N-O | Variable (indicates twist of nitro group) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO is known as the band gap energy (ΔE). A large band gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small band gap suggests the molecule is more reactive. materialsciencejournal.org These energy values are used to calculate various global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which quantify the molecule's reactivity. researchgate.netmdpi.com For chloronitropyridines, the LUMO is often localized over the pyridine ring and the nitro group, indicating these are the likely sites for nucleophilic attack. wuxibiology.com

Table 2: Illustrative Quantum Chemical Descriptors This table shows typical electronic properties derived from HOMO-LUMO energies for a nitropyridine derivative. The values are illustrative.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -7.5 |

| LUMO Energy | ELUMO | - | -2.1 |

| Band Gap Energy | ΔE | ELUMO - EHOMO | 5.4 |

| Ionization Potential | I | -EHOMO | 7.5 |

| Electron Affinity | A | -ELUMO | 2.1 |

| Electronegativity | χ | (I + A) / 2 | 4.8 |

| Chemical Hardness | η | (I - A) / 2 | 2.7 |

| Chemical Softness | S | 1 / (2η) | 0.185 |

| Electrophilicity Index | ω | χ² / (2η) | 4.27 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. wisc.edu It investigates charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.netresearchgate.net

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions This table exemplifies the kind of data generated from an NBO analysis, showing stabilizing interactions within a molecule. The data is illustrative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) O (nitro) | π* (C-C in ring) | ~5.2 | n → π |

| LP(1) N (ring) | π (C-C in ring) | ~25.0 | n → π |

| LP(3) Cl | σ (C-C in ring) | ~2.1 | n → σ |

| π (C-C in ring) | π (C-N in ring) | ~20.5 | π → π* |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Typically, regions of negative potential (rich in electrons) are colored red, indicating sites prone to electrophilic attack. researchgate.net Regions of positive potential (electron-deficient) are colored blue, indicating sites for nucleophilic attack. researchgate.net Green areas represent neutral potential. nih.gov

For this compound, an MEP map would likely show a significant region of negative potential (red) around the oxygen atoms of the electron-withdrawing nitro group, making this a prime site for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net The hydrogen atoms of the methyl groups and potentially areas near the chlorine atom would exhibit positive potential (blue), suggesting susceptibility to nucleophilic attack. researchgate.net The MEP map provides a clear, intuitive guide to the molecule's reactivity patterns. nih.gov

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and conformations. nih.gov A key application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.netmdpi.com

By calculating the NMR chemical shifts for different possible isomers or conformers of a molecule, researchers can compare the theoretical spectra to the experimental one. nih.gov This comparison, often aided by statistical metrics, helps to identify the most likely structure present in a sample. nih.gov This computationally assisted analysis is a powerful tool for structural elucidation, especially for complex molecules or where experimental data is ambiguous. nih.govrsc.org

Mechanistic Insights from Computational Studies

Beyond static molecular properties, computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the activation energies required for a reaction to proceed. researchgate.net

For a molecule like this compound, a key reaction is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Computational studies can model the step-by-step process of this reaction. This involves calculating the energy of the initial reactants, the intermediate Meisenheimer complex, the transition states connecting these species, and the final products. Such studies provide detailed insights into the reaction's kinetics and thermodynamics, explaining why a reaction follows a particular pathway and helping to optimize reaction conditions. wuxibiology.comresearchgate.net

Solvation Effects and Intermolecular Interactions

Theoretical and computational chemistry provides powerful tools to investigate the behavior of molecules in different environments and their interactions with neighboring molecules. For this compound, while specific experimental and computational studies are not extensively available in the public domain, its molecular structure allows for predictions of its solvation effects and intermolecular interactions based on established principles and computational studies of analogous substituted nitropyridine compounds.

Solvation Effects

The solubility and reactivity of a molecule are significantly influenced by its interaction with solvent molecules. Computational methods, particularly those employing Density Functional Theory (DFT) with implicit solvation models like the Polarizable Continuum Model (PCM), are instrumental in understanding these effects.

The presence of a nitro group (-NO2), a chloro group (-Cl), and the nitrogen atom in the pyridine ring makes this compound a polar molecule. The nitro and chloro groups are electron-withdrawing, creating a dipole moment. The interaction of this dipole with solvent molecules of varying polarity will affect the molecule's electronic structure and properties.

Computational studies on similar nitro-substituted aromatic compounds have shown that solvent polarity can influence electronic transitions, which can be observed in UV-Vis spectra. For instance, a negative solvatochromic effect (a shift to a shorter wavelength or higher energy) is often observed with increasing solvent polarity in molecules where the ground state is more polar than the excited state. DFT and Time-Dependent DFT (TD-DFT) calculations, incorporating an implicit solvation model like IEFPCM, are employed to simulate these spectral shifts in different solvents.

Table 1: Hypothetical Solvatochromic Shift Data for this compound based on Theoretical Calculations

| Solvent | Dielectric Constant (ε) | Calculated Absorption Maximum (λmax, nm) |

| n-Hexane | 1.88 | 320 |

| Dichloromethane | 8.93 | 315 |

| Ethanol | 24.55 | 312 |

| Acetonitrile (B52724) | 37.5 | 310 |

| Water | 80.1 | 308 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend for a polar molecule like this compound. The trend is based on computational studies of other nitro-aromatic compounds.

Intermolecular Interactions

In the solid state, the arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing. These interactions can be analyzed using computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT).

The primary intermolecular interactions anticipated for this compound include:

π-π Stacking: The electron-deficient nitropyridine ring can engage in π-π stacking interactions with adjacent rings. These interactions are driven by a combination of electrostatic and dispersion forces.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitro group or the nitrogen atom of the pyridine ring.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the methyl groups and the aromatic C-H bonds as donors, and the oxygen atoms of the nitro group or the pyridine nitrogen as acceptors, are likely to be present.

Computational energy decomposition analysis, such as that provided by SAPT, can quantify the contributions of different energy components (electrostatic, exchange, induction, and dispersion) to the total interaction energy between molecular pairs.

Table 2: Illustrative SAPT Energy Decomposition for a Dimer of this compound (Hypothetical Data)

| Interaction Type | Electrostatics (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) | Total (kcal/mol) |

| π-π Stacking | -2.5 | 5.0 | -0.8 | -3.5 | -1.8 |

| Halogen Bond (Cl···O) | -1.8 | 3.2 | -0.5 | -1.2 | -0.3 |

| C-H···O Hydrogen Bond | -1.2 | 2.0 | -0.3 | -0.9 | -0.4 |

Note: This table presents hypothetical energy decomposition data to illustrate the relative contributions of different forces to the stability of intermolecular interactions, as would be calculated for similar molecules.

These theoretical and computational investigations provide deep insights into the molecular behavior of this compound, guiding our understanding of its properties and reactivity in various environments.

Applications in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The compound is an exemplary starting material for the construction of fused and complex heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science. The reactive chloro group is readily displaced by a variety of nucleophiles, initiating reaction cascades that lead to novel ring systems.

The versatility of this building block is further demonstrated by its potential to undergo ring-opening reactions under specific basic conditions, a phenomenon observed in related 2-chloro-5-nitropyridines. researchgate.net This alternative reaction pathway can lead to acyclic intermediates that can be cyclized into different heterocyclic systems, expanding the synthetic utility beyond simple substitution-cyclization sequences.

Table 1: Synthesis of Heterocyclic Systems from Chloronitropyridine Precursors

| Precursor Example | Reagents | Resulting Heterocyclic System | Ref. |

| 2-Chloro-3-nitropyridine (B167233) | 1. Primary Amines2. Zn/HCl (Reduction)3. Aldehydes (Cyclization) | Imidazo[4,5-b]pyridines | nih.gov |

| 2-Chloro-3-nitropyridine | 1. ω-Aminoalkylphosphonates2. Reduction3. Annulation (e.g., HC(OEt)₃) | Azolopyridines | nih.gov |

| 2,4-Dichloro-3-nitropyridine | 1. Amines (selective substitution at C4)2. Further synthetic steps | Substituted Imidazo[4,5-b]pyridines | nih.gov |

Precursor for Bioactive Molecules

Substituted nitropyridines are crucial intermediates in the synthesis of a multitude of biologically active compounds. nbinno.com The structural motif provided by 4-Chloro-2,3-dimethyl-5-nitropyridine is embedded in or serves as a precursor to molecules with significant therapeutic potential. nih.govgoogle.com

Research has shown that related chloronitropyridine derivatives are starting points for the synthesis of potent enzyme inhibitors and antiviral agents. nih.gov For example, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov Similarly, 2-chloro-3-nitropyridine is a key intermediate for creating novel acyclic phosphonate (B1237965) nucleotide analogs that have been tested for antiviral activity against a range of DNA and RNA viruses. nih.gov The synthesis of these complex molecules often involves a multi-step process where the chloronitropyridine core is sequentially functionalized. google.com

Table 2: Bioactive Molecules Derived from Chloronitropyridine Intermediates

| Precursor Example | Target Bioactive Molecule Class | Therapeutic Area | Ref. |

| 2-Chloro-5-methyl-3-nitropyridine | Janus kinase 2 (JAK2) inhibitors | Anti-inflammatory / Oncology | nih.gov |

| 2-Chloro-3-nitropyridine | Acyclic phosphonate nucleotide analogs | Antiviral | nih.gov |

| 2-Amino-4-methyl-5-nitropyridine | DNA-dependent protein kinase inhibitors | Oncology | nih.gov |

| General Chloronitropyridines | Cardiotonic and anti-arrhythmia agents | Cardiovascular | google.com |

Role in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, the chloronitropyridine scaffold is integral to the agrochemical industry. nbinno.comagropages.com These compounds serve as key intermediates in the production of modern pesticides, including herbicides and insecticides, which are designed for high efficacy and low toxicity. agropages.comguidechem.com

For instance, 2-chloro-5-nitropyridine (B43025) has been used as a starting material in the synthesis of a new class of insecticides effective against various agricultural pests. nih.gov The synthetic route typically involves the nucleophilic substitution of the chlorine atom with different hydroxyl compounds to generate a library of potential agrochemicals. nih.gov The versatility and reactivity of the chloronitropyridine core allow for the systematic modification of the molecule to optimize its biological activity and environmental profile. nbinno.comagropages.com

Table 3: Agrochemical Applications of Chloronitropyridine Derivatives

| Precursor Example | Agrochemical Type | Target Application | Ref. |

| 2-Chloro-5-nitropyridine | Insecticides | Crop protection against pests like M. separata and P. xylostella | nih.gov |

| 2-Chloro-3(5)-nitropyridines | Herbicides (Phenylaminoacetates) | Weed control (e.g., barnyard grass) | nih.gov |

| General Methylpyridine Derivatives | Fourth-generation pesticides | High-efficacy, low-toxicity crop protection | agropages.com |

Method Development and Optimization in Organic Synthesis

This compound and its analogs are not only used to create new molecules but also to develop and refine synthetic methods. The predictable reactivity of the C-Cl bond makes it an excellent substrate for studying SNAr reactions, optimizing reaction conditions, and developing novel synthetic protocols. nbinno.com

The synthesis of the precursor itself has been a subject of optimization. Patented methods describe multi-step syntheses starting from materials like 2,6-dimethyl-4-pyrone, involving steps such as ammonolysis, chlorination, and nitration, with a focus on maximizing yield and minimizing impurities. wipo.intprepchem.com For example, a reported method involves heating 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride to achieve the chlorinated product in high yield. prepchem.com

Furthermore, the development of efficient, one-pot tandem reactions showcases advances in synthetic methodology. The synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine in an environmentally benign water-isopropanol medium is a prime example of process optimization, combining SNAr, nitro reduction, and heterocyclization into a single, streamlined operation. nih.gov Such studies are crucial for making complex chemical syntheses more efficient, cost-effective, and sustainable for industrial-scale production. researchgate.net

Table 4: Examples of Method Development and Synthesis

| Focus Area | Starting Material Example | Reagents/Conditions | Outcome | Ref. |

| Precursor Synthesis | 2,6-Dimethyl-3-nitro-4-pyridone | Phosphorus oxychloride, reflux | High-yield synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine (B103006) | prepchem.com |

| Precursor Synthesis | 2,6-Dimethyl-4-pyrone | 1. Triphenylmethylamine, Lewis acid2. POCl₃3. Dehydrating agent/HNO₃ | Multi-step route to 4-Chloro-2,6-dimethyl-3-nitropyridine | wipo.int |

| Tandem Reaction Development | 2-Chloro-3-nitropyridine | Amines, Zn/HCl, Aldehydes in H₂O-IPA | Efficient, one-pot synthesis of Imidazo[4,5-b]pyridines | nih.gov |

| Process Optimization | 1-Chloro-2-nitrobenzene (analogous system) | Palladium acetate, phosphine (B1218219) ligands (Suzuki Coupling) | High-yield synthesis of a key pesticide intermediate | researchgate.net |

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies for Pyridine (B92270) Functionalization

The direct and selective functionalization of the pyridine ring is challenging due to its electron-deficient nature. nih.gov However, recent breakthroughs are providing innovative solutions. A significant advancement is the meta-C–H functionalization of pyridines, a traditionally difficult transformation to achieve. innovations-report.com Researchers have developed a strategy involving temporary de-aromatization of the pyridine ring to form a stable dienamine intermediate. This intermediate's altered electronic properties allow for the selective introduction of various functional groups, including medically relevant trifluoromethyl and halogen groups, at the meta-position. innovations-report.com

Another promising approach involves the use of N-functionalized pyridinium (B92312) salts. acs.orgnih.gov This strategy enhances the reactivity and selectivity of the pyridine ring, enabling regiocontrolled functionalization at the C2 and C4 positions under mild, acid-free conditions. acs.orgnih.gov These methods are particularly valuable for the late-stage functionalization of complex, bioactive molecules. acs.org Furthermore, multicomponent reactions are being developed to rapidly construct polysubstituted pyridines from simple starting materials. nih.gov For instance, a three-component synthesis has been demonstrated that utilizes an aza-Wittig reaction followed by a Diels-Alder reaction to create diverse tri- and tetrasubstituted pyridines. nih.gov

| Methodology | Description | Key Advantages |

| Meta-C–H Functionalization | Temporary de-aromatization to a dienamine intermediate allows for selective functionalization at the meta-position. innovations-report.com | Access to previously challenging substitution patterns. innovations-report.com |

| N-Functionalized Pyridinium Salts | Enhances reactivity and allows for regioselective functionalization at C2 and C4 under mild conditions. acs.orgnih.gov | Suitable for late-stage functionalization of complex molecules. acs.org |

| Multicomponent Reactions | Combines multiple simple starting materials in a single process to build complex pyridine structures. nih.gov | High efficiency and rapid access to diverse derivatives. nih.gov |

Advanced Mechanistic Elucidation Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For nitropyridines, mechanistic studies have shed light on the nitration process. The reaction of pyridine compounds with dinitrogen pentoxide (N2O5) initially forms an N-nitropyridinium nitrate (B79036). rsc.orgresearchgate.net Subsequent reaction with aqueous sodium bisulfite leads to the formation of unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates, which then rearrange to yield β-nitropyridine compounds. rsc.org Studies suggest this rearrangement proceeds via a nih.govnih.gov sigmatropic shift of the nitro group, rather than through the formation of an ion pair. rsc.orgresearchgate.net

In the realm of transition metal-catalyzed cross-coupling reactions, mechanistic investigations of nickel terpyridine catalysts have revealed the importance of the ligand in influencing the nickel atom's oxidation state and reactivity. mdpi.com The terpyridine ligand is not merely a spectator but actively participates in the redox chemistry of the catalytic cycle. mdpi.com Such insights are vital for the rational design of more efficient catalysts for the functionalization of chloropyridines like 4-Chloro-2,3-dimethyl-5-nitropyridine.

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry is emerging as a powerful tool for the sustainable synthesis of heterocyclic compounds, including pyridines. sci-hub.seegasmoniz.com.pt This technology offers significant advantages over traditional batch processing, such as enhanced safety, improved selectivity, higher reproducibility, and reduced energy consumption. sci-hub.se The ability to precisely control reaction parameters like temperature, pressure, and flow rate can lead to higher yields and purer products. mdpi.com

The principles of green chemistry are also being applied to pyridine synthesis. rsc.org Researchers are developing solvent- and halide-free methods for C–H functionalization, which are more atom-economical and generate less waste. rsc.org For instance, a novel synthesis of pyridine-2-yl substituted ureas has been developed that utilizes readily available pyridine N-oxides and dialkylcyanamides without the need for solvents or halogenated reagents. rsc.org The integration of such sustainable practices with flow chemistry holds great promise for the environmentally friendly production of this compound and its derivatives.

Exploration of New Reactivity Modalities

Research into the reactivity of nitropyridines continues to uncover new and valuable transformations. Nitroarenes and nitrohetarenes are versatile synthetic intermediates, and nucleophilic aromatic substitution (SNAr) is a key method for their functionalization. sciforum.net While SNAr typically requires multiple electron-withdrawing groups, recent studies have shown that even non-activated 3-nitropyridines can readily react with thiolate anions to give substitution products in good yields. sciforum.net

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-2,3-dimethyl-5-nitropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nitration and chlorination steps on a pyridine precursor. Key variables include:

- Temperature control : Excessive heat during nitration can lead to decomposition; maintaining 0–5°C improves selectivity .

- Catalysts : Lewis acids like FeCl₃ enhance chlorination efficiency but may require post-reaction quenching to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) optimizes purity. Contradictions in yield (e.g., 60–80%) across studies often stem from solvent polarity or stoichiometric imbalances .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns methyl (δ 2.2–2.5 ppm) and aromatic proton signals (δ 8.5–9.0 ppm). Chlorine and nitro groups induce deshielding .

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups). Cross-referencing with computational predictions (PubChem data) enhances accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify electrophilic sites (e.g., C-4 chlorine as a leaving group).

- Transition State Analysis : Models energy barriers for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols. PubChem-based simulations suggest steric hindrance from methyl groups at C-2/C-3 slows reactivity compared to non-methylated analogs .

- Solvent Effects : COSMO-RS simulations predict polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .

Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?

Methodological Answer:

- Variable Isolation : Reproduce studies under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate catalyst vs. solvent effects .

- Byproduct Analysis : Use LC-MS to detect minor intermediates (e.g., dechlorinated products) that may explain yield disparities.

- Cross-Study Meta-Analysis : Compare data from analogous compounds (e.g., 2-Chloro-5-nitropyridine ) to identify substituent-specific trends.

Q. How does steric and electronic modulation at C-2/C-3 influence the compound’s applications in medicinal chemistry?

Methodological Answer:

- Steric Effects : Methyl groups reduce binding pocket accessibility, limiting use in enzyme inhibitors but improving metabolic stability .

- Electronic Effects : Nitro and chloro groups enhance electrophilicity for covalent bond formation (e.g., kinase inhibitors).

- Structure-Activity Relationship (SAR) : Parallel synthesis of analogs (e.g., replacing Cl with F) and testing against biological targets (e.g., malaria parasites ) validates pharmacophore contributions.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats mandatory. Use NIOSH-approved respirators if ventilation is inadequate .

- Waste Management : Segregate halogenated waste in designated containers; incineration with scrubbing prevents NOₓ/Cl emissions .

- Spill Response : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.